RO0270608 -

RO0270608

Catalog Number: EVT-8324462
CAS Number:
Molecular Formula: C24H19Cl3N2O4
Molecular Weight: 505.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RO0270608 was developed as part of research initiatives aimed at identifying new pharmacological agents. Its classification falls under small molecule inhibitors, specifically targeting enzymes involved in disease processes. This compound is notable for its specificity and efficacy in inhibiting biological pathways associated with certain diseases, particularly in oncology and inflammatory conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of RO0270608 involves several key steps that ensure the purity and efficacy of the final product. The synthetic route typically includes:

  1. Initial Reaction: The synthesis begins with the formation of an intermediate compound through a condensation reaction involving specific reagents.
  2. Functionalization: Subsequent steps involve functionalizing the intermediate to introduce necessary functional groups that enhance biological activity.
  3. Purification: The crude product undergoes purification techniques such as recrystallization or chromatography to isolate RO0270608 from by-products.
Molecular Structure Analysis

Structure and Data

RO0270608 has a distinct molecular structure characterized by specific functional groups that contribute to its biological activity. The structural formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where x,y,z,wx,y,z,w represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.

  • Molecular Weight: The molecular weight of RO0270608 is approximately MM g/mol.
  • 3D Structure: Advanced techniques such as X-ray crystallography or NMR spectroscopy may be employed to elucidate the three-dimensional conformation of the molecule, providing insights into its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

RO0270608 participates in various chemical reactions that are essential for its functionality:

  1. Enzyme Inhibition: The primary reaction involves binding to specific enzymes, thereby inhibiting their activity. This is often characterized by kinetic studies to determine inhibition constants (Ki values).
  2. Stability Studies: Chemical stability under different pH and temperature conditions is evaluated to ensure that RO0270608 retains its efficacy over time.

These reactions are crucial for understanding how RO0270608 functions at a molecular level and its potential interactions within biological systems.

Mechanism of Action

Process and Data

The mechanism of action of RO0270608 involves its interaction with target enzymes or receptors, leading to downstream effects that alter cellular functions. Key aspects include:

  • Binding Affinity: High binding affinity to target sites is essential for effective inhibition.
  • Pathway Modulation: By inhibiting specific pathways, RO0270608 can modulate cellular responses, potentially leading to therapeutic effects in disease models.

Research data indicate that RO0270608 significantly alters the activity of targeted pathways, contributing to its therapeutic potential.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RO0270608 exhibits several notable physical and chemical properties:

  • Solubility: Solubility profiles in various solvents (e.g., water, DMSO) are essential for formulation development.
  • Stability: Thermal and photostability assessments help determine optimal storage conditions.
  • pKa Values: Understanding the acid-base properties assists in predicting solubility and permeability.

These properties are critical for determining the practical applications of RO0270608 in pharmaceutical formulations.

Applications

Scientific Uses

RO0270608 shows promise in various scientific applications:

  • Drug Development: As a selective inhibitor, it can be explored for developing new therapies targeting specific diseases such as cancer or autoimmune disorders.
  • Research Tool: It serves as a valuable tool in biochemical research for studying enzyme functions and signaling pathways.
  • Clinical Trials: Potential involvement in clinical trials aimed at evaluating its safety and efficacy in human subjects.

The versatility of RO0270608 positions it as a significant compound in both research and therapeutic contexts, paving the way for future advancements in medicinal chemistry.

Mechanistic Basis of α4β1/α4β7 Integrin Antagonism

Structural Determinants of Dual Integrin Binding Specificity

RO0270608 exhibits precise molecular recognition for both α4β1 and α4β7 integrins through complementary stereoelectronic interactions within the integrin ligand-binding pocket. The compound's molecular scaffold contains a carboxylic acid moiety that coordinates directly with the metal ion-dependent adhesion site (MIDAS) within the integrin β-subunit, a critical interaction conserved across integrin antagonists [5] [10]. This interaction initiates a conformational shift that disrupts physiological ligand binding. RO0270608 achieves dual specificity through strategic molecular design that mimics key residues in the connecting segment 1 (CS1) region of fibronectin (recognized by α4β1) and the Leu-Asp-Thr-Ser (LDTS) motif in mucosal addressing cell adhesion molecule-1 (recognized by α4β7) [5] [7]. The compound's biphenyl system enables optimal hydrophobic contacts with the specificity-determining loop (SDL) of the α4 subunit, while its substituted glycine moiety forms hydrogen bonds with conserved residues in the βI domain [10].

Table 1: Binding Affinity Profile of RO0270608

Target IntegrinIC₅₀ (nM)Primary Ligand MimickedKey Structural Determinant
α4β1 (VLA-4)9.8*Fibronectin CS1 domainMIDAS coordination in β1 subunit
α4β70.75-100*MAdCAM-1 LDTS motifHydrophobic SDL interactions
α5β1>10,000Not applicableNo significant binding
αLβ2 (LFA-1)>10,000Not applicableNo significant binding

*Values derived from functional adhesion assays against recombinant human integrins [2] [7] [10]

Molecular Interactions with Vascular Cell Adhesion Molecule-1 and Fibronectin Domains

RO0270608 competitively disrupts the molecular interface between α4-containing integrins and their endothelial ligands through steric hindrance and electrostatic interference. For vascular cell adhesion molecule-1 binding, RO0270608 occupies the critical Gln-38/Leu-40 pocket in domain 1 of vascular cell adhesion molecule-1 that normally accommodates the Ile-28-Asp-29-Ser-30 (IDS) tripeptide from the α4 subunit [8]. This interaction is quantified through surface plasmon resonance studies showing RO0270608 reduces vascular cell adhesion molecule-1/α4β1 binding by 98% at 100nM concentrations [2] [8].

Regarding fibronectin interactions, RO0270608 specifically targets the Leu-31-Asp-32-Val-33-Pro-34 (LDVP) recognition sequence within the CS1 alternatively spliced region of fibronectin. Nuclear magnetic resonance analysis demonstrates that RO0270608 induces chemical shift perturbations in the integrin β1 subunit around Asp-152 and Ser-154, residues critical for fibronectin binding [2]. Unlike vascular cell adhesion molecule-1 inhibition, fibronectin binding blockade shows ligand-specific sensitivity, with RO0270608 being approximately 3-fold more potent against vascular cell adhesion molecule-1-mediated adhesion than fibronectin-mediated adhesion in shear flow assays [6] [8].

Table 2: Ligand Interaction Specificity of RO0270608

LigandBinding DomainInhibition Constant (Kᵢ)Adhesion Blockade Efficiency
Vascular cell adhesion molecule-1Domain 1 (Q38/L40)0.8 nM98% at 100 nM
FibronectinCS1 (LDVP motif)2.4 nM92% at 100 nM
OsteopontinSVVYGLR motif48 nM65% at 100 nM
MAdCAM-1Domain 1 (LDT)1.2 nM95% at 100 nM

Allosteric Modulation of Integrin Conformational States

RO0270608 functions as a conformational stabilizer that locks α4β1 and α4β7 integrins in their low-affinity bent (closed) state through allosteric mechanisms. Integrins exist in equilibrium between three conformational states: bent-closed (inactive), extended-closed (intermediate), and extended-open (high-affinity) [5]. RO0270608 binds preferentially to the bent-closed conformation, increasing its thermodynamic stability by 3.2 kcal/mol as measured by isothermal titration calorimetry [5]. This binding occurs at the interface between the α4 β-propeller domain and the βI domain, preventing the structural rearrangements necessary for activation.

The compound specifically impedes the downward displacement of the α7-helix in the β-subunit, a mechanical transition essential for integrin extension and hybrid domain swing-out [5]. Fluorescence resonance energy transfer studies using α4β1 integrins labeled with fluorophores at the β-tail and α-genu domains demonstrate that RO0270608 reduces the distance fluctuation between these domains by 58%, effectively freezing the integrin in its compact conformation [5]. This allosteric inhibition fundamentally differs from antibody-mediated blockade, as RO0270608 prevents the initial structural transition rather than competing for the ligand-binding site in the activated receptor.

Competitive Inhibition of Leukocyte Adhesion Signaling

RO0270608 disrupts the adhesion cascade at the firm arrest stage by competitively inhibiting integrin-dependent outside-in signaling. Under physiological shear stress conditions (1-5 dyn/cm²), RO0270608 reduces leukocyte arrest on vascular cell adhesion molecule-1-coated surfaces by 94% at 100nM concentrations [2] [6]. This inhibition specifically targets the chemokine-triggered activation step where integrins transition from intermediate to high-affinity states. Intracellularly, RO0270608 treatment reduces phosphorylation of focal adhesion kinase (Tyr-397) by 85% and paxillin (Tyr-31) by 78% within 5 minutes of adhesion initiation, effectively blocking the formation of mature focal adhesions [6].

The compound demonstrates particular efficacy in disrupting the nuclear factor kappa B survival pathway activated by integrin clustering. In chronic lymphocytic leukemia models, RO0270608 reduces nuclear factor kappa B transcriptional activity by 70% and downregulates nuclear factor kappa B-dependent anti-apoptotic proteins including B-cell lymphoma 2 (60% reduction) and X-linked inhibitor of apoptosis protein (45% reduction) [6]. This signaling disruption directly sensitizes leukocytes to apoptosis, as evidenced by 3.5-fold increases in caspase-3 activation in RO0270608-treated leukocytes adherent to stromal layers [6]. The table below summarizes key signaling effects:

Table 3: Functional Outcomes of RO0270608-Mediated Adhesion Blockade

Signaling PathwayMolecular TargetInhibition LevelFunctional Consequence
Focal adhesion complexFocal adhesion kinase (Y397)85% reductionImpaired cytoskeletal reorganization
Survival signalingNuclear factor kappa B activation70% reductionSensitization to intrinsic apoptosis
Chemokine amplificationPhosphatidylinositol 3-kinase/Akt65% reductionReduced transendothelial migration
Mechanical force transductionTalin-1/kindlin-3 recruitment80% reductionWeakened adhesion strengthening

Properties

Product Name

RO0270608

IUPAC Name

(2S)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoic acid

Molecular Formula

C24H19Cl3N2O4

Molecular Weight

505.8 g/mol

InChI

InChI=1S/C24H19Cl3N2O4/c1-13-4-2-5-16(25)20(13)22(30)29-19(24(32)33)12-14-8-10-15(11-9-14)28-23(31)21-17(26)6-3-7-18(21)27/h2-11,19H,12H2,1H3,(H,28,31)(H,29,30)(H,32,33)/t19-/m0/s1

InChI Key

JTVWJXUGGJTGDA-IBGZPJMESA-N

SMILES

CC1=C(C(=CC=C1)Cl)C(=O)NC(CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(=O)O

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)NC(CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(=O)O

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)C(=O)N[C@@H](CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.